9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester
Description
9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester is a purine derivative characterized by a 2,6-diamino substitution on the purine core and an ethyl ester functional group attached to the acetic acid moiety at the 9-position. The ethyl ester group enhances lipophilicity, making it a candidate for prodrug strategies or intermediates in medicinal chemistry .
Properties
CAS No. |
202343-69-9 |
|---|---|
Molecular Formula |
C9H12N6O2 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
ethyl 2-(2,6-diaminopurin-9-yl)acetate |
InChI |
InChI=1S/C9H12N6O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H4,10,11,13,14) |
InChI Key |
XQOLGESQFOHIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(N=C(N=C21)N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Conditions
The most widely reported method involves the alkylation of 2,6-diaminopurine with ethyl bromoacetate under basic conditions. In a representative procedure, 2,6-diaminopurine is suspended in anhydrous dimethylformamide (DMF) and treated with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The reaction proceeds via nucleophilic attack at the N-9 position of the purine ring, driven by the deprotonation of the purine by the base.
Optimized Parameters:
Regioselectivity and Side Reactions
Exclusive N-9 alkylation is critical to avoid isomers such as N-7 or N-3 derivatives. Studies demonstrate that polar aprotic solvents (e.g., DMF) and elevated temperatures favor N-9 selectivity by stabilizing the transition state. Common side products include:
-
Di-alkylated derivatives: Formed due to excess ethyl bromoacetate.
-
Formylated by-products: Result from formylation at the N-2 amino group, observed in reactions using carbonate-based alkylating agents. These impurities are removable via alkaline hydrolysis (e.g., 1M NaOH at 60°C for 2 hours).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Recent patents describe palladium-mediated C–N coupling as an alternative to classical alkylation. For example, 2,6-dichloropurine is first functionalized at the C-6 position using ethyl glycinate, followed by Buchwald-Hartwig amination at C-2 with ammonia.
Catalytic System:
Solid-Phase Synthesis
Solid-phase methods employing Rink acid resin enable stepwise assembly of the purine scaffold. The resin-bound 2,6-dichloropurine undergoes sequential substitutions:
-
C-6 Amination: Treatment with ethyl glycinate in tetrahydrofuran (THF).
-
C-2 Amination: Pd-mediated coupling with ammonia.
This approach simplifies purification but requires specialized equipment.
Industrial-Scale Production
Process Optimization
Industrial protocols prioritize cost-effectiveness and scalability. Key adjustments include:
Purification Strategies
-
Recrystallization: Crude product is recrystallized from ethanol/water (4:1 v/v), achieving >98% purity.
-
Chromatography: Silica gel chromatography with ethyl acetate/methanol (9:1) resolves di-alkylated impurities.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85% | 95–98% | High | Low |
| Palladium-Catalyzed | 65–72% | 97–99% | Moderate | High |
| Solid-Phase | 60–68% | >99% | Low | Very High |
Key Observations:
-
Nucleophilic substitution remains the most economical for large-scale production.
-
Palladium-catalyzed methods offer superior purity but require costly catalysts.
Challenges and Solutions
Side-Product Mitigation
Catalytic System Limitations
Palladium-based methods suffer from catalyst deactivation due to phosphine ligand oxidation. Substituting air-stable ligands (e.g., XPhos) improves stability.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield purine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of purine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to nucleobases. Its applications include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that 9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester may act as an inhibitor in various biological pathways related to nucleotide metabolism. This could make it useful in targeting enzymes involved in cancer proliferation and other diseases.
- Treatment of Proliferative Diseases : Research indicates that derivatives of this compound can be utilized in the treatment of proliferative diseases such as cancer. The ability to inhibit specific enzymes like DNA topoisomerases positions it as a candidate for developing new anticancer therapies .
- Antiviral Properties : The compound's potential as an antiviral agent has been explored, particularly in the context of HIV treatment. Its mechanism may involve inhibiting viral integrase, which is crucial for HIV replication .
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry:
- Synthesis of Nucleosides : It can be employed in the synthesis of purine-based acyclic nucleosides, which are important for developing antiviral drugs and other therapeutic agents .
- Synthesis of Novel Derivatives : The unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. For instance, researchers have synthesized various substituted purines using this compound as a precursor .
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture:
- Plant Growth Regulators : Compounds with purine structures are often involved in plant signaling pathways. This derivative could be explored as a plant growth regulator, influencing processes such as seed germination and flowering.
Case Studies
Several studies highlight the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound is converted into its active form within the body, which then inhibits viral DNA polymerase. This prevents the replication of viral DNA, thereby inhibiting the spread of the virus. The compound may also interact with other enzymes and pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substitution pattern on the purine ring significantly influences physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Amino vs. Chloro Substitutions: Amino groups (electron-donating) enhance polarity and solubility in polar solvents, whereas chloro groups (electron-withdrawing) increase stability but reduce solubility.
Biological Activity
9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester, with the molecular formula and a molecular weight of approximately 236.23 g/mol, is a purine derivative notable for its dual amino substitutions at the 2 and 6 positions of the purine ring. This structure enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmacology. Its systematic name is ethyl (2,6-diamino-9H-purin-9-yl)acetate, and it is cataloged under CAS number 202343-69-9 .
The compound's unique structure allows it to participate in various biochemical reactions, often acting as an inhibitor in metabolic pathways due to its structural similarity to nucleobases. This similarity enables it to interact with enzymes involved in nucleotide metabolism, suggesting potential applications in treating viral infections and other diseases.
Research indicates that this compound can inhibit key enzymes involved in nucleic acid synthesis. Its ability to mimic natural purines allows it to compete with endogenous substrates for binding sites on these enzymes .
Antiviral Activity
A significant area of research has focused on the antiviral properties of this compound. For instance, studies have shown that derivatives of purine compounds exhibit potent activity against HIV-1 and Hepatitis C virus (HCV). Specifically, the 2,6-diaminopurine derivative has been reported to be between 4 to 10 times more potent than other nucleoside analogs like AZT in inhibiting HIV replication .
Study on Antiviral Efficacy
In a study evaluating various purine derivatives for their antiviral activity against HCV, the compound demonstrated significant inhibition in Huh-7 cells. The results indicated that the compound could effectively block viral replication while maintaining low cytotoxicity levels .
Interaction Studies
Interaction studies have revealed that this compound binds to specific biomolecules crucial for viral replication processes. These interactions are essential for elucidating its mechanism of action and potential therapeutic applications .
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C9H12N6O2 | Ethyl ester group; dual amino substitutions | Inhibitor of nucleotide metabolism; antiviral activity |
| 9-Methyl-9H-purine-2,6-diamine | C6H8N6 | Methyl group substitution at position 9 | Moderate antiviral activity |
| 9H-Purine-6-carboxylic acid, ethyl ester | C10H12N4O2 | Carboxylic acid functionality at position 6 | Limited biological activity |
| 9H-Purine-9-acetic acid | C7H8N4O2 | Lacks amino substitutions at positions 2 & 6 | Minimal biological activity |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the ethyl ester group and amino substitutions. These methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .
Q & A
Basic: What synthetic methodologies are optimal for preparing 9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester?
Answer:
The synthesis typically involves multi-step condensation and reduction reactions . For example:
- Step 1 : Condensation of 2,4,6-triaminoquinazoline derivatives with aldehydes (e.g., diethyl N-(p-formylbenzoyl)-L-glutamate) to form Schiff bases.
- Step 2 : Reduction of the C=N bond using agents like dimethylamine borane in acetic acid or hydrogen with Raney nickel .
- Step 3 : Alkaline hydrolysis of diesters to yield the target compound.
Optimization : Use of di-tert-butyl esters and trifluoroacetic acid for hydrolysis minimizes racemization and improves yield . For analogs like ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, substitution with halides at the purine core is achieved via nucleophilic displacement under basic conditions (e.g., potassium carbonate in DMF) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Key analytical methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to track ester content and detect degradation products (e.g., ethyl esters in distillation studies ).
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns at the purine core and ester linkage.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- Ionization Energy (IE) Analysis : Measured via photoelectron spectroscopy (e.g., IE = 9.7 ± 0.1 eV for purine derivatives) to confirm electronic properties .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While specific SDS data for this compound is limited, extrapolate from structurally similar purines:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced: How do structural modifications (e.g., substituents at C2/C6) influence biological activity?
Answer:
- Amino Groups (C2/C6) : Enhance hydrogen bonding with target enzymes (e.g., phosphodiesterases) .
- Ethyl Ester (C9) : Increases lipophilicity, improving membrane permeability. Comparative studies on 9-heptyl-9H-purin-6-amine show alkyl chains modulate solubility and activity .
Methodology : - Enzymatic Assays : Measure IC values against purified enzymes (e.g., phosphodiesterase inhibition assays ).
- Molecular Docking : Simulate interactions with active sites (e.g., using AutoDock Vina).
Advanced: How can contradictory data on synthesis yields be resolved?
Answer:
Contradictions often arise from:
- Catalyst Choice : Raney nickel vs. dimethylamine borane may alter reduction efficiency .
- Hydrolysis Conditions : Alkaline vs. acidic hydrolysis (e.g., trifluoroacetic acid) affects racemization and purity .
Resolution Strategies : - Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios.
- In-line Analytics : Implement HPLC or FTIR to monitor reaction progress in real time.
Advanced: What statistical approaches are suitable for analyzing biological activity data?
Answer:
- Dose-Response Curves : Fit using nonlinear regression (e.g., Hill equation) to calculate EC/IC.
- Spearman Rank Correlation : Identifies relationships between structural features (e.g., alkyl chain length) and activity .
- ANOVA : Compare means across modified analogs (e.g., 5-methyl vs. 5-chloro derivatives ).
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
